

Application Notes: Menthyl Isovalerate as a Cooling Agent in Topical Formulations

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Compound of Interest

Compound Name: Menthyl isovalerate

Cat. No.: B1211027

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Introduction

Menthyl isovalerate, the menthyl ester of isovaleric acid, is a functional ingredient recognized for its characteristic menthol aroma and flavor. While traditionally used in flavor applications and as the primary component of the anxiolytic preparation Validol, its properties as a cooling agent make it a compelling alternative to L-menthol in topical formulations. These notes provide a technical overview of its mechanism, applications, and sensory profile for professionals in research and development.

Menthyl isovalerate offers a distinct sensory experience compared to traditional cooling agents like L-menthol. It is characterized by a milder, more prolonged cooling sensation with a lower potential for the harsh, irritating, or burning sensations that can be associated with high concentrations of menthol. Its lower volatility also contributes to a less overpowering aroma and a longer-lasting effect on the skin.

Physicochemical and Safety Data

A summary of the key physicochemical and toxicological properties of **Menthyl Isovalerate** is presented below. This data is essential for formulation development and safety assessment.

Table 1: Physicochemical Properties of **Menthyl Isovalerate**

Property	Value	Reference
Synonyms	Validolum, Menthyl valerate	[1]
Chemical Formula	C ₁₅ H ₂₈ O ₂	[1]
Molecular Weight	240.38 g/mol	[1]
Appearance	Clear, colorless to pale yellow oily liquid	[1]
Odor	Sweet, herbaceous, menthol-like	[1]
Solubility	Insoluble in water; Soluble in alcohol	[1]
Density	~0.900 - 0.910 g/cm ³	[1]
Refractive Index	~1.445 - 1.450	[1]

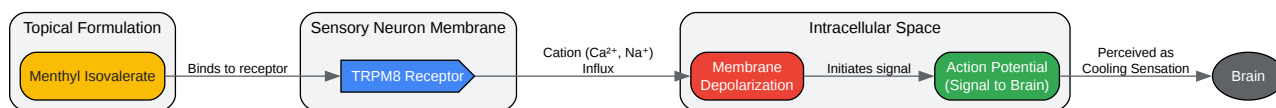
Table 2: Toxicological Profile of **Menthyl Isovalerate**

Test	Route	Species	Result	Reference
LD ₅₀	Oral	Rat	> 5 g/kg	[2]
LD ₅₀	Skin	Rabbit	> 5 g/kg	[2]
Skin Irritation	GHS Classification	-	Causes skin irritation	[3]
Eye Irritation	GHS Classification	-	Causes serious eye irritation	[3]
Safety Assessment	Flavoring Agent	Human	No safety concern at current intake levels	[1]

Mechanism of Action: TRPM8 Activation

The cooling sensation imparted by **menthyl isovalerate** is mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[4][5] TRPM8 is a non-selective cation channel primarily expressed in the sensory neurons of the skin and mucous membranes. It functions as the principal detector of environmental cold.

When a topical formulation containing **menthyl isovalerate** is applied, the molecule binds to and activates the TRPM8 receptor. This activation, or channel gating, allows an influx of cations (primarily Ca^{2+} and Na^{+}) into the neuron. The resulting depolarization generates an action potential that travels to the brain, where it is interpreted as a cooling sensation, even in the absence of an actual temperature drop.



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Caption: **Menthyl isovalerate** signaling pathway.

Sensory Profile and Comparison with L-Menthol

While quantitative sensory data for **menthyl isovalerate** is limited in public literature, its properties can be inferred from its chemical structure as a menthyl ester and compared to L-menthol and other analogues like menthyl lactate.

Table 3: Comparative Sensory Attributes of Cooling Agents

Attribute	L-Menthol	Menthyl Isovalerate (Expected Profile)
Cooling Intensity	High, sharp, immediate	Mild to moderate, smoother
Onset of Sensation	Rapid	Slower, more gradual
Duration of Effect	Shorter	Longer-lasting
Odor Profile	Strong, characteristic minty	Milder, sweet, herbaceous, less piercing
Volatility	High	Low
Irritation Potential	Higher, can cause burning/stinging	Lower, generally better tolerated

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menthol -> p3;
menthol -> p4;

isovalerate -> p5;
isovalerate -> p6;
isovalerate -> p7;
isovalerate -> p8;
}
```

*Caption: Comparison of L-Menthol and **Menthyl Isovalerate**.*

Experimental Protocols

Protocol 1: In Vitro Evaluation of TRPM8 Activation using Calcium Flux Assay

This protocol describes a method to quantify the agonist activity of **menthyl isovalerate** on the human TRPM8 receptor expressed in a cell line (e.g., HEK293) using a fluorescent calcium indicator.

1.1. Objective: To determine the half-maximal effective concentration (EC₅₀) of **menthyl isovalerate** for TRPM8 activation and compare its potency to benchmark agonist, L-menthol.

1.2. Materials:

- HEK293 cells stably expressing human TRPM8 (hTRPM8)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
- Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 NW)
- **Menthyl isovalerate** (test compound)

- L-menthol (positive control)
- DMSO (vehicle)
- 96-well black, clear-bottom microplates
- Fluorescence plate reader with automated injection capability

1.3. Methodology:

- **Cell Plating:** Seed the hTRPM8-HEK293 cells into 96-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
- **Dye Loading:** On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 NW assay buffer for 30-60 minutes at 37°C).
- **Compound Preparation:** Prepare serial dilutions of **menthyl isovalerate** and L-menthol in Assay Buffer. A typical concentration range for L-menthol would be 1 μ M to 500 μ M.^{[6][7]} A similar range should be tested for **menthyl isovalerate**. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
- **Fluorescence Measurement:**
 - Place the plate in the fluorescence reader and allow it to equilibrate to the desired temperature (e.g., 25°C).
 - Set the reader to measure fluorescence intensity (e.g., excitation ~494 nm, emission ~516 nm for Fluo-4) at regular intervals (e.g., every 2 seconds).
 - Establish a stable baseline reading for approximately 20-30 seconds.
 - Use the automated injector to add the compound dilutions to the wells.
 - Continue recording the fluorescence signal for at least 2-3 minutes to capture the peak response.
- **Data Analysis:**
 - For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
 - Normalize the responses by expressing them as a percentage of the maximal response observed with the saturating concentration of the positive control (L-menthol).
 - Plot the normalized response versus the logarithm of the agonist concentration.
 - Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC₅₀ value for each compound.

Protocol 2: Sensory Evaluation of Cooling in a Topical Formulation

This protocol outlines a randomized, controlled study to assess the perceived cooling intensity and duration of a topical formulation containing **menthyl isovalerate**.

2.1. Objective: To compare the sensory characteristics (cooling intensity, duration, and skin feel) of a topical gel containing **menthyl isovalerate** against a placebo and a positive control (L-menthol).

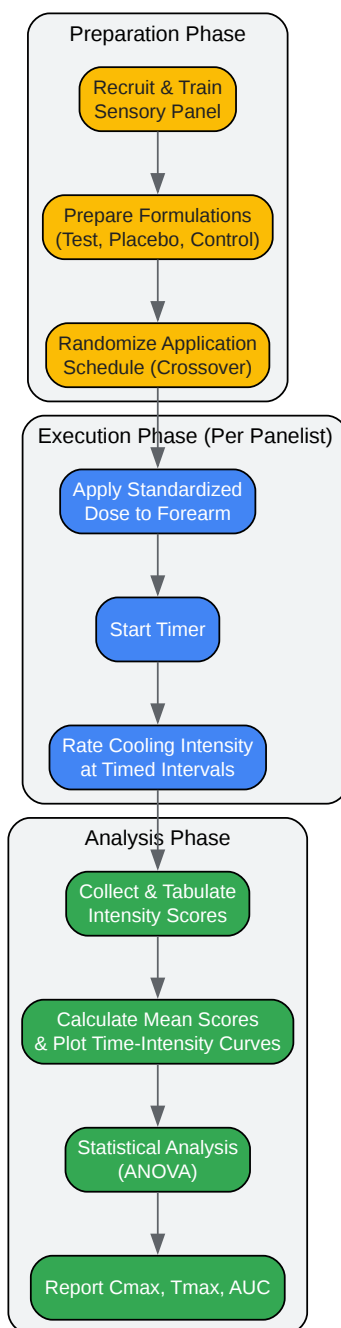
2.2. Materials:

- **Test Formulation:** Hydrogel containing X% **menthyl isovalerate**.
- **Positive Control:** Hydrogel containing X% L-menthol.

- Placebo Control: Hydrogel base without any cooling agent.
- Trained sensory panel (n=20-30 panelists).
- Standardized application tools (e.g., swabs, syringes for dosing).
- Evaluation forms or software with a labeled magnitude scale (e.g., 0 = No Sensation, 100 = Maximum Imaginable Cooling).
- Timers.

2.3. Methodology:

- Panelist Recruitment and Training: Recruit healthy volunteers who are familiar with sensory evaluation methods. Train them to identify and rate cooling sensations on the specified scale.
- Study Design: Employ a randomized, double-blind, crossover design. Each panelist will test all three formulations on separate days (washout period of at least 48 hours) to minimize carry-over effects.
- Product Application:
 - Define a specific application site on the inner forearm for all panelists.
 - Apply a precise, pre-weighed amount (e.g., 0.5 g) of the assigned formulation to the site and spread it evenly over a defined area (e.g., 4x4 cm).
- Sensory Evaluation:
 - Panelists will rate the perceived cooling intensity at fixed time points: 1, 3, 5, 10, 15, 20, 30, 45, and 60 minutes post-application.
 - At the 5-minute mark, panelists will also rate other attributes such as skin feel (e.g., stickiness, greasiness) and irritation (e.g., stinging, burning).
- Data Analysis:
 - For each formulation, calculate the mean cooling intensity at each time point.
 - Plot the mean intensity versus time to generate sensory profiles.
 - Key parameters to analyze include:
 - C_{max} : Maximum perceived cooling intensity.
 - T_{max} : Time to reach maximum intensity.
 - AUC (Area Under the Curve): Total cooling perception over the 60-minute period.
 - Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine significant differences between the formulations.



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Caption: Experimental workflow for sensory evaluation.

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